Quin-C7

GPCR Pharmacology FPR2/ALX Antagonism Structure-Activity Relationship

Quin-C7 (CAS 871100-12-8) is the only orally active, pure FPR2/ALX antagonist in its class, with ED50 2.2110 mg/kg in DSS colitis models. Unlike agonist Quin-C1 or peptide WRW4, it provides selective FPR2 blockade without confounding signaling. Essential for IBD research and receptor selectivity studies.

Molecular Formula C25H25N3O4
Molecular Weight 431.5 g/mol
CAS No. 871100-12-8
Cat. No. B3161580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuin-C7
CAS871100-12-8
Molecular FormulaC25H25N3O4
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O
InChIInChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30)
InChIKeyURGRPHVKOQXJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quin-C7 (CAS 871100-12-8): A Small-Molecule FPR2/ALX Antagonist for Inflammation and IBD Research


Quin-C7 (CAS 871100-12-8) is a synthetic quinazolinone derivative that functions as a nonpeptide antagonist of the human formyl peptide receptor 2 (FPR2/ALX) [1]. It was identified through high-throughput screening and structure-activity relationship (SAR) optimization, characterized by a para-hydroxyl substitution on the 2-phenyl group of the quinazolinone core, which confers pure antagonist activity [2]. This small molecule has demonstrated anti-inflammatory properties in vitro and in vivo and is a critical tool compound for studying FPR2/ALX-mediated signaling pathways, particularly in the context of inflammatory bowel disease (IBD) and other inflammatory conditions.

Why Quin-C7 Cannot Be Replaced by Close Structural Analogs or Alternative FPR2 Modulators


Generic substitution with other FPR2/ALX-targeting compounds is not scientifically valid due to fundamental differences in functional activity and pharmacokinetic properties. The most closely related structural analog, Quin-C1, differs by a single para-substituent (methoxy vs. hydroxyl) yet exhibits agonist activity, making it functionally inappropriate for studies requiring receptor blockade [1]. Furthermore, alternative FPR2 antagonists, such as the peptide WRW4, lack oral bioavailability and have a distinct chemical nature (peptide vs. small molecule), which impacts cell permeability and in vivo experimental design [2]. These critical distinctions necessitate the use of Quin-C7 for experiments designed to interrogate FPR2/ALX antagonism, particularly in oral administration models.

Quin-C7 Comparative Performance Data: Quantified Differentiation from Analogs and Peptide Antagonists


Functional Antagonism vs. Agonism: A Single Substitution Switches Pharmacology Compared to Quin-C1

Quin-C7 acts as a pure antagonist of FPR2/ALX, whereas its close analog Quin-C1, differing only by a para-methoxy group instead of a hydroxyl group, acts as an agonist [1]. This functional switch is a direct result of a single para-substitution on the quinazolinone backbone, making Quin-C7 the only compound suitable for experiments requiring receptor blockade rather than activation [1].

GPCR Pharmacology FPR2/ALX Antagonism Structure-Activity Relationship

In Vivo Efficacy in IBD Model: ED50 Comparison with Quin-C1

In a DSS-induced colitis mouse model, oral administration of Quin-C7 demonstrated therapeutic efficacy with an ED50 of 2.2110 mg/kg for symptomatic improvement, compared to an ED50 of 1.3660 mg/kg for the agonist Quin-C1 [1]. While the agonist showed slightly higher potency, the antagonist Quin-C7 still achieved significant therapeutic benefit, confirming its utility as an oral FPR2/ALX modulator [1].

Inflammatory Bowel Disease In Vivo Pharmacology Therapeutic Index

Receptor Selectivity: FPR2/ALX over FPR1

Quin-C7 exhibits selective antagonism for FPR2/ALX over FPR1. In radioligand binding assays, Quin-C7 partially displaced the FPR2/ALX-specific agonist [125I]WKYMVm but did not displace the FPR1-specific agonist [3H]fMLF [1]. This selectivity profile is crucial for distinguishing between the roles of FPR1 and FPR2/ALX in complex inflammatory responses.

Target Selectivity Radioligand Binding GPCR Pharmacology

In Vitro Functional Antagonism: Inhibition of Agonist-Induced Calcium Mobilization and Chemotaxis

In functional cellular assays, Quin-C7 effectively inhibits WKYMVm-induced calcium mobilization and chemotaxis in FPR2/ALX-expressing RBL-2H3 cells [1]. The effective concentration for these inhibitory effects is reported to be 100 µM [2]. This concentration is consistent across multiple functional readouts, providing a reliable benchmark for in vitro experiments.

Calcium Signaling Cell Migration In Vitro Pharmacology

High-Impact Research Applications for Quin-C7 Based on Quantitative Differentiation


In Vivo Oral Dosing Studies of FPR2/ALX Antagonism in IBD Models

Quin-C7's demonstrated oral activity and in vivo efficacy in a DSS-induced colitis model (ED50 = 2.2110 mg/kg) make it the preferred tool compound for researchers investigating the therapeutic potential of FPR2/ALX antagonism in inflammatory bowel disease [1]. Its ability to achieve significant symptomatic improvement upon oral administration eliminates the need for parenteral dosing, which is a critical advantage over peptide-based antagonists like WRW4.

Differentiation of FPR1 vs. FPR2/ALX Signaling Pathways in Immune Cell Assays

Given its selective binding profile—displacing [125I]WKYMVm (FPR2/ALX) but not [3H]fMLF (FPR1)—Quin-C7 is essential for experiments designed to dissect the distinct roles of FPR1 and FPR2/ALX in neutrophil and monocyte function [2]. This selectivity is not offered by pan-FPR antagonists or less selective tool compounds.

Functional Studies Requiring Pure Antagonism Without Residual Agonism

Unlike the close analog Quin-C1, which acts as an agonist, Quin-C7 provides pure antagonism, making it the only compound of this structural class suitable for studies where receptor blockade must be achieved without activating downstream signaling [3]. This is particularly critical in assays measuring calcium flux, chemotaxis, or degranulation, where unintended agonism would confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quin-C7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.